ACD/LogP Lipophilicity Advantage and Zero Rule-of-5 Violations vs. N-Acetyl-DL-phenylglycine
2-Acetamido-2-cyclohexylacetic acid (target) demonstrates a computed ACD/LogP of 0.33 compared to a LogP of 0.27 for the closest aromatic analog N-Acetyl-DL-phenylglycine (CAS 15962-46-6), representing a ΔLogP of +0.06 . This modest but significant increase in lipophilicity is accompanied by zero Rule-of-5 violations (versus the phenyl analog which also has zero violations but with one fewer hydrogen bond acceptor: 3 vs. 4 for the target) . The target compound's ACD/BCF (bioconcentration factor) is 1 at both pH 5.5 and pH 7.4, and ACD/KOC is 1 at both pH values, indicating consistent, predictable partitioning behavior across physiological pH ranges . The increased number of hydrogen bond acceptors (4 vs. 3) in the target arises from the N-acetyl carbonyl acting as an additional acceptor in the cyclohexyl context, potentially enhancing aqueous solubility while maintaining membrane permeability — a profile that the phenyl analog with its planar, electron-delocalized ring cannot replicate.
| Evidence Dimension | Computed lipophilicity (ACD/LogP) and Rule-of-5 compliance |
|---|---|
| Target Compound Data | ACD/LogP: 0.33; H-bond acceptors: 4; H-bond donors: 2; Rotatable bonds: 3; Rule-of-5 violations: 0; PSA: 66.4 Ų; ACD/BCF (pH 5.5 & 7.4): 1; ACD/KOC (pH 5.5 & 7.4): 1 |
| Comparator Or Baseline | N-Acetyl-DL-phenylglycine (CAS 15962-46-6): LogP: 0.27; H-bond acceptors: 3; H-bond donors: 2; Rotatable bonds: 3; Molecular weight: 193.20 |
| Quantified Difference | ΔACD/LogP = +0.06 (target more lipophilic); H-bond acceptors: 4 vs. 3 (target has one additional acceptor); Molecular weight: 199.25 vs. 193.20 (Δ = +6.05 Da) |
| Conditions | ACD/LogP computed via ACD/Labs algorithm; LogP for comparator from InvivoChem (experimental/logP prediction) |
Why This Matters
The higher logP combined with zero Rule-of-5 violations indicates that the target offers marginally improved membrane permeability without compromising oral drug-likeness — a critical parameter for procurement decisions when selecting a building block for lead optimization programs where balanced ADME properties are desired.
